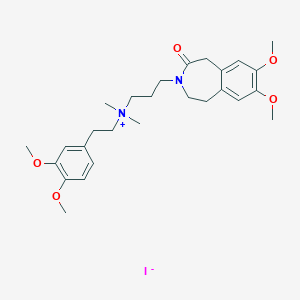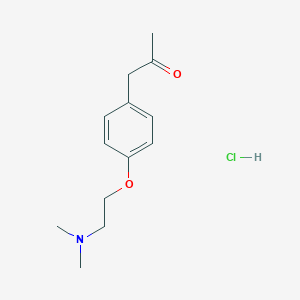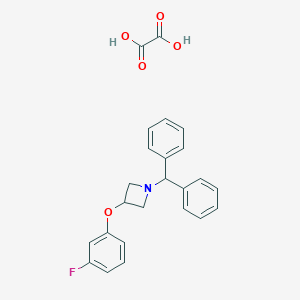
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. This can lead to various biochemical and physiological effects, such as the inhibition of cell growth and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of immune response. These effects make 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate a potential candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one of the limitations of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are many possible future directions for the research on 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate. Some of these include:
1. Further studies on the mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate to better understand its potential applications in medicine and other fields.
2. Development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate that are more cost-effective and environmentally friendly.
3. Exploration of the use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a diagnostic tool for the detection of certain diseases.
Conclusion:
In conclusion, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis, make it a valuable compound for further study. Through continued research, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate may prove to be a valuable tool in the fight against cancer and other diseases, as well as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate involves the reaction between 1-(diphenylmethyl)azetidine and 3-fluorophenol in the presence of oxalic acid. The reaction takes place under reflux conditions and yields 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a white solid. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a reagent for the synthesis of various compounds.
Propiedades
Número CAS |
132924-42-6 |
|---|---|
Nombre del producto |
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate |
Fórmula molecular |
C24H22FNO5 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(3-fluorophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
Clave InChI |
QSCLPEYFJVLXSB-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
SMILES canónico |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Sinónimos |
1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



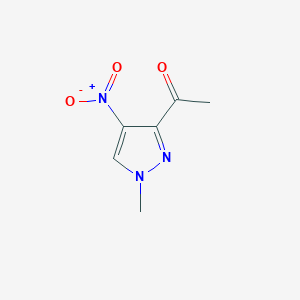
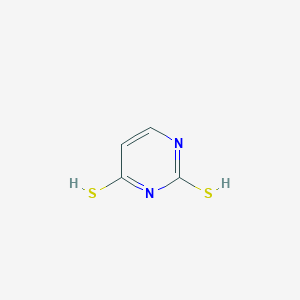
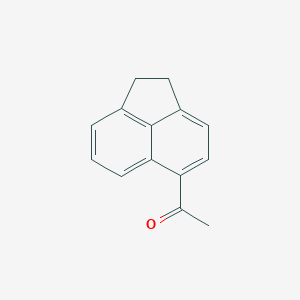
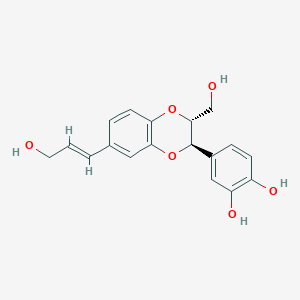
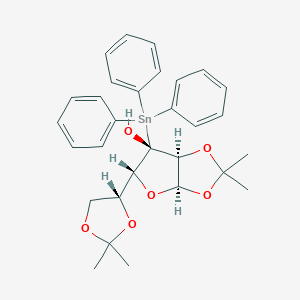
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
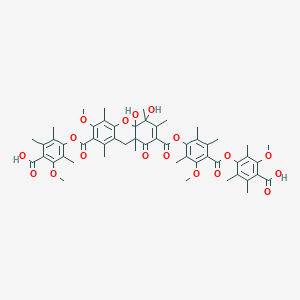
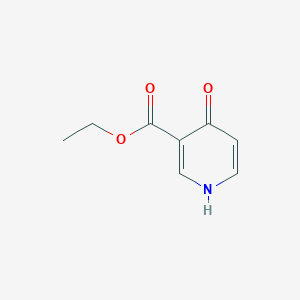
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
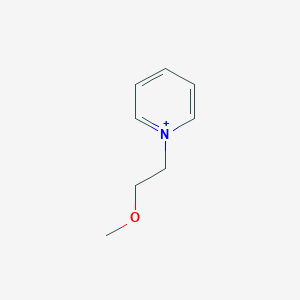
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
